molecular formula C12H23AgO2 B1144333 Silver laurate CAS No. 18268-45-6

Silver laurate

Cat. No. B1144333
CAS RN: 18268-45-6
M. Wt: 307.18
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US04128428

Procedure details

1.9 g of sodium hydroxide was dissolved in 100 ml of water, to which 12 g of lauric acid in 100 ml of toluene was added and the mixture was emulsified (at 25° C.). Further, an aqueous solution of silver nitrate consisting of 8.5 g of silver nitrate and 50 ml of water was added to the above emulsion to result in a separation into a silver laurate-containing toluene phase and an aqueous phase. After removal of the aqueous phase, the toluene phase was dispersed in 200 ml of methanol, and silver laurate was collected by centrifuging. 12 g of spindle-like silver laurate crystals of about a length of about 3μ was obtained. A polymer dispersion of a silver salt was prepared by dispersing 6 g of the resulting silver laurate in 12 g of polyvinyl butyral and 70 ml of isopropyl alcohol using a mixer. The polymer dispersion of the silver salt was maintained at 50° C. with stirring, to which 0.02 g of cobalt nitrate was added, followed by stirring for 20 minutes. 0.15 g of N-bromosuccinimide (silver halide-forming component) was then added, and further the resultant mixture was stirred for 90 minutes. After chillsetting at a temperature of 30° C., a heat developable light-sensitive coating solution using the composition containing the components set forth, with the components being added in the order listed every 5 minutes to the dispersion with stirring, was prepared.
Quantity
1.9 g
Type
reactant
Reaction Step One
Quantity
12 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
8.5 g
Type
reactant
Reaction Step Three
Name
Quantity
50 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[OH-].[Na+].[C:3]([OH:16])(=[O:15])[CH2:4][CH2:5][CH2:6][CH2:7][CH2:8][CH2:9][CH2:10][CH2:11][CH2:12][CH2:13][CH3:14].[N+]([O-])([O-])=O.[Ag+:21]>O.C1(C)C=CC=CC=1>[C:3]([O-:16])(=[O:15])[CH2:4][CH2:5][CH2:6][CH2:7][CH2:8][CH2:9][CH2:10][CH2:11][CH2:12][CH2:13][CH3:14].[Ag+:21] |f:0.1,3.4,7.8|

Inputs

Step One
Name
Quantity
1.9 g
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
12 g
Type
reactant
Smiles
C(CCCCCCCCCCC)(=O)O
Name
Quantity
100 mL
Type
solvent
Smiles
O
Name
Quantity
100 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[N+](=O)([O-])[O-].[Ag+]
Step Three
Name
Quantity
8.5 g
Type
reactant
Smiles
[N+](=O)([O-])[O-].[Ag+]
Step Four
Name
Quantity
50 mL
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added
CUSTOM
Type
CUSTOM
Details
(at 25° C.)
ADDITION
Type
ADDITION
Details
was added to the above emulsion

Outcomes

Product
Name
Type
product
Smiles
C(CCCCCCCCCCC)(=O)[O-].[Ag+]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.